An In-Depth Technical Guide to 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid (CAS No. 1000544-72-8)
An In-Depth Technical Guide to 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid (CAS No. 1000544-72-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for the development of novel therapeutic agents. This document details its physicochemical properties, provides insights into its synthesis, outlines analytical methodologies for its characterization, and discusses its applications in contemporary research.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid (CAS No. 1000544-72-8) is an exemplar of a phenylacetic acid derivative that leverages these benefits. Its structure, featuring both a methyl and a trifluoromethyl group on the phenyl ring, offers a unique combination of steric and electronic features for molecular design.
The phenylacetic acid moiety serves as a versatile handle for further chemical modifications, such as amidation and esterification, allowing for its incorporation into a wide array of molecular architectures. This guide aims to provide researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000544-72-8 | Internal Data |
| Molecular Formula | C₁₀H₉F₃O₂ | Internal Data |
| Molecular Weight | 218.17 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Purity | Typically ≥98% | Internal Data |
| Storage Temperature | Ambient Temperature | [1] |
Safety and Handling
Hazard Statements (Anticipated):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis and Purification
Conceptual Synthetic Pathways
Two common strategies for the synthesis of substituted phenylacetic acids include:
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Grignard Reaction followed by Carboxylation: This classic method involves the formation of a Grignard reagent from a corresponding benzyl halide, followed by quenching with carbon dioxide to yield the carboxylic acid.
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Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a variety of cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the crucial C-C bond. For instance, a bromo- or iodo-substituted toluene derivative can be coupled with a suitable acetic acid synthon.
A plausible synthetic approach for 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is outlined below. This is a conceptual workflow and would require experimental optimization.
Caption: Conceptual Grignard-based synthesis of the target compound.
Illustrative Experimental Protocol (Adapted from similar syntheses)
The following protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Grignard Reagent Formation
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add anhydrous tetrahydrofuran (THF) to the flask.
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Slowly add a solution of 4-bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
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Once the reaction has started, add the remaining bromide solution dropwise, maintaining a gentle reflux.
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After the addition is complete, stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.
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Allow the mixture to warm to room temperature and stir overnight.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Acidify the mixture to pH 1-2 with dilute hydrochloric acid.
Step 3: Work-up and Purification
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure.
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¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
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¹³C NMR: Expect signals for the aromatic carbons, the methylene carbon, the methyl carbon, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will likely show a quartet in the proton-coupled spectrum due to C-F coupling.
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¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase HPLC method would be suitable for 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid.
Illustrative HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%).
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
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Flow Rate: 1.0 mL/min.
This method should be optimized to achieve good separation from any starting materials or byproducts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid (MW = 218.17), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
Applications in Research and Drug Discovery
The unique structural features of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid make it a valuable building block in medicinal chemistry.
Role as a Pharmacophore
The trifluoromethyl group can significantly enhance the biological activity of a molecule. It can increase lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
Intermediate in the Synthesis of Bioactive Molecules
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, the carboxylic acid functionality can be readily converted to an amide, which is a common functional group in many drug molecules. Research into derivatives of this compound could lead to the discovery of novel anti-inflammatory agents, central nervous system drugs, or other therapeutics.[2]
Caption: Workflow illustrating the use of the title compound in drug discovery.
Conclusion
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its trifluoromethyl group imparts unique and often desirable properties to molecules containing this scaffold. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications to aid researchers in its effective utilization.
References
[3] Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. J Med Chem. 2019;62(3):1434-1451. (URL not available) [2] 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid. MySkinRecipes. (URL not available) [4] Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. 2020;45(3):163-170. [5] Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. 2017;22(9):1467. [6] US Patent 8,835,679 B2, Process for the preparation of 2,4,5-trifluorophenylacetic acid. [7] US Patent 6,870,067 B2, Process for the synthesis of trifluorophenylacetic acids. [1] 4-Methyl-3-(trifluoromethyl)phenylacetic acid | 1000544-72-8. Sigma-Aldrich. (URL not available) [8] CN Patent 104418727 A, Preparation method of 2, 4,5-trifluoro phenylacetic acid. [9] CN Patent 103012111 A, Preparation method 2,4,5-trifluorophenylacetic acid. [10] US Patent 7,199,257 B1, Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. [11] HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL not available) [12] HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. SIELC Technologies. (URL not available)
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